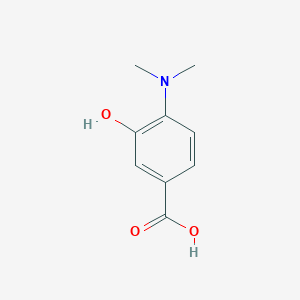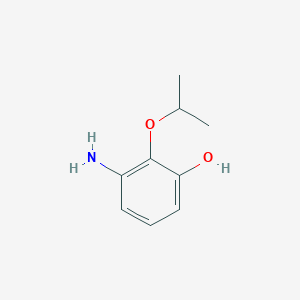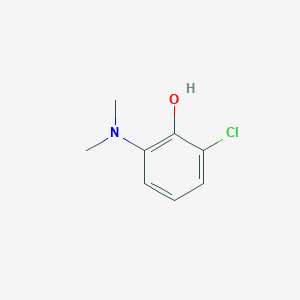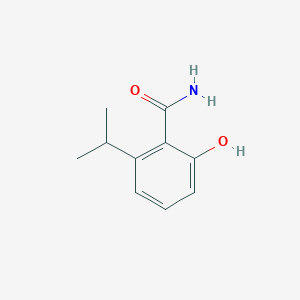
2-Hydroxy-6-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-isopropylbenzamide is an organic compound with the molecular formula C10H13NO2. It belongs to the class of benzamides, which are widely used in various fields due to their diverse chemical properties and biological activities. This compound is characterized by the presence of a hydroxyl group and an isopropyl group attached to the benzamide structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-isopropylbenzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
2-Hydroxy-6-isopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
科学的研究の応用
2-Hydroxy-6-isopropylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant and antibacterial activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, plastics, and paper.
作用機序
The mechanism of action of 2-Hydroxy-6-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets. The isopropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
2-Hydroxy-N-isopropylbenzamide: Shares a similar structure but differs in the position of the hydroxyl group.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of hydroxyl and isopropyl groups.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group instead of hydroxyl and isopropyl groups.
Uniqueness
2-Hydroxy-6-isopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-hydroxy-6-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)7-4-3-5-8(12)9(7)10(11)13/h3-6,12H,1-2H3,(H2,11,13) |
InChIキー |
NOAJIPUJPYKXSA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


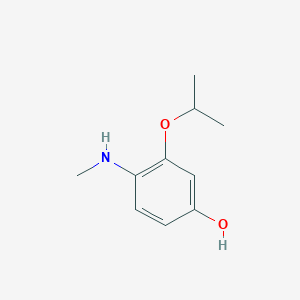


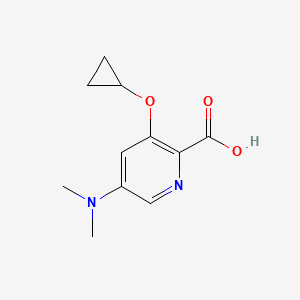
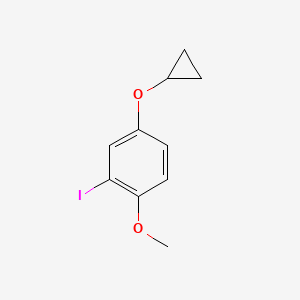
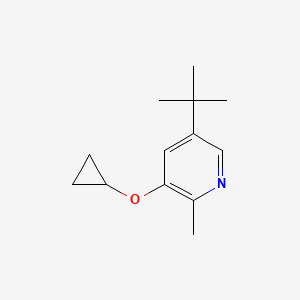
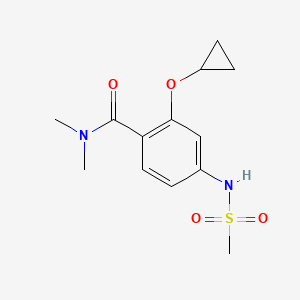
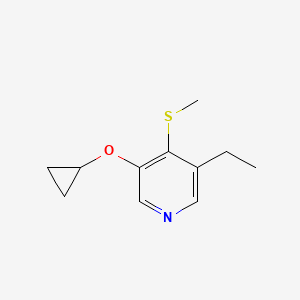
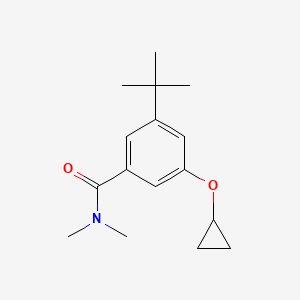
![[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)
